molecular formula H2I2NiO B8066733 Nickel iodide anhydrous

Nickel iodide anhydrous

Cat. No.: B8066733
M. Wt: 330.518 g/mol
InChI Key: CRCZMUGSQXVQMM-UHFFFAOYSA-L
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Description

Historical Context and Evolution of Nickel(II) Iodide Anhydrous in Synthetic Chemistry

The history of nickel catalysis began in the early 20th century, with Paul Sabatier noting the "excessive activity" of nickel catalysts. acs.org While early research focused on heterogeneous nickel catalysts for hydrogenation and other reactions, the development of soluble nickel complexes opened new avenues in synthetic chemistry. The preparation of nickel(II) iodide can be achieved through straightforward methods, such as the reaction of nickel oxide, hydroxide (B78521), or carbonate with hydroiodic acid to form the hydrated version, which can then be dehydrated. wikipedia.org The direct reaction of nickel metal with iodine also yields the anhydrous form. wikipedia.org

The evolution of NiI₂ in synthetic chemistry has seen its role grow from a simple inorganic salt to a key component in sophisticated catalytic systems. Initially, its applications were likely in fundamental inorganic coordination chemistry studies. laboratorynotes.com However, its utility in organic synthesis has become increasingly prominent. A significant step in its evolution was its use as a catalyst in carbonylation reactions, an application that has found industrial relevance. wikipedia.orgwikidoc.org More recently, its role has expanded dramatically with the advent of nickel-catalyzed cross-coupling reactions. nih.gov Researchers have found that NiI₂, often in combination with other reagents, can effectively catalyze the formation of carbon-carbon and carbon-heteroatom bonds, transformations that are fundamental to modern organic synthesis. nih.govresearchgate.net

Significance of Anhydrous Nickel(II) Iodide in Contemporary Inorganic and Organic Synthesis

Anhydrous nickel(II) iodide has emerged as a significant reagent and catalyst in both inorganic and organic synthesis due to its unique reactivity. laboratorynotes.comfishersci.se In inorganic chemistry, it serves as a precursor for the synthesis of various nickel complexes with different ligands, which in turn have applications in areas like coordination chemistry and materials science. laboratorynotes.com The ability of the nickel(II) center and the iodide ligands to participate in various reactions makes it a versatile starting material. laboratorynotes.com

In organic synthesis, NiI₂ is particularly valued for its role in catalysis. fishersci.sealfa-chemical.com It is a key component in several types of reactions, including:

Cross-Coupling Reactions: Nickel catalysts, including those derived from NiI₂, are highly effective in forming C-C bonds. nih.govencyclopedia.pub They can couple a wide range of electrophiles, including aryl and alkyl halides. nih.govnih.gov The use of NiI₂ as a precatalyst is common, where it is reduced in situ to the active Ni(0) or Ni(I) species. encyclopedia.pub

Carbonylation Reactions: NiI₂ catalyzes the insertion of carbon monoxide into organic molecules, a process used to synthesize ketones and other carbonyl-containing compounds. wikipedia.orgwikidoc.orgrsc.org

Cycloaddition Reactions: It has been shown to be an effective catalyst for [3+2] cross-coupling reactions, for instance, between aziridines and isocyanates to form five-membered heterocyclic rings. organic-chemistry.orgnih.gov

Reductive Couplings: In conjunction with reducing agents like samarium(II) iodide or zinc, NiI₂ facilitates the coupling of various organic halides. researchgate.netfishersci.senih.gov

The significance of NiI₂ often lies in its ability to promote reactions that are challenging for other catalysts, its lower cost compared to palladium, and its unique mechanistic pathways that can lead to different selectivity. acs.orgnih.gov

Overview of Key Research Areas in Nickel(II) Iodide Anhydrous Chemistry

Current research involving anhydrous nickel(II) iodide is vibrant and spans several key areas, driven by the compound's catalytic versatility and interesting physical properties.

Catalysis: This remains the most prominent research area. Scientists are continuously developing new nickel-catalyzed reactions and refining existing ones. Key focuses include:

Cross-Electrophile Coupling: Developing methods to couple two different electrophiles, such as an aryl halide and an alkyl halide, is a major area of research where NiI₂ has shown promise. nih.govrsc.org

Asymmetric Catalysis: The development of chiral nickel catalysts for enantioselective transformations is a significant goal. rsc.org

Semihydrogenation: Nickel(II) iodide-based catalysts have been developed for the E-selective semihydrogenation of alkynes, offering a valuable alternative to other methods. d-nb.info

C-H Activation: While still a developing area for nickel, the direct functionalization of C-H bonds using nickel catalysts is a highly sought-after transformation. acs.orgresearchgate.net

Materials Science: The magnetic properties of nickel(II) iodide are of research interest. At low temperatures (around 60 K), crystalline NiI₂ exhibits a unique form of magnetism known as p-wave magnetism, where the spins of the nickel atoms arrange in a spiral pattern. wikipedia.org This "spintronics" behavior could potentially be applied in future digital devices, requiring significantly less electrical current than conventional electronics. wikipedia.org

Mechanistic Studies: Understanding the intricate mechanisms of nickel-catalyzed reactions is crucial for further development. Research in this area focuses on identifying the active catalytic species (Ni(0), Ni(I), Ni(II), Ni(III)), elucidating the elementary steps of the catalytic cycle (oxidative addition, reductive elimination, etc.), and understanding the role of ligands and additives. nih.govacs.org These studies often employ a combination of experimental techniques and computational modeling.

Interactive Data Tables

Physical and Chemical Properties of Nickel(II) Iodide Anhydrous

Property Value Reference
Chemical Formula NiI₂ wikipedia.org
Molar Mass 312.502 g/mol fishersci.se
Appearance Iron-black solid wikipedia.org
Crystal Structure Cadmium chloride (CdCl₂) motif wikipedia.org
Melting Point 780-797 °C wikipedia.orgfishersci.se
Density 5.384 - 5.834 g/cm³ wikipedia.orgfishersci.se
Solubility Soluble in water and alcohols wikipedia.orgfishersci.se

Selected Applications of Nickel(II) Iodide in Organic Synthesis

Reaction Type Role of NiI₂ Example Reference
Cross-Coupling Precatalyst Coupling of aryl and alkyl iodides wikipedia.org
Carbonylation Catalyst Industrial carbonylation reactions wikipedia.orgwikidoc.org
Cycloaddition Catalyst [3+2] cycloaddition of aziridines and isocyanates organic-chemistry.orgnih.gov
Reductive Coupling Reagent/Catalyst In conjunction with samarium(II) iodide fishersci.sealfa-chemical.com
Semihydrogenation Catalyst E-selective semihydrogenation of alkynes d-nb.info

Compound Names Mentioned in the Article

Compound Name
Nickel(II) iodide anhydrous
Nickel
Iodine
Nickel oxide
Nickel hydroxide
Nickel carbonate
Hydroiodic acid
Cadmium chloride
Samarium(II) iodide
Carbon monoxide
Palladium

Properties

IUPAC Name

nickel(2+);diiodide;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2HI.Ni.H2O/h2*1H;;1H2/q;;+2;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCZMUGSQXVQMM-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[Ni+2].[I-].[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2I2NiO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80999089
Record name Nickel(2+) iodide--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80999089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.518 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7790-34-3
Record name Nickel iodide (NiI2), hexahydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7790-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nickel(2+) iodide--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80999089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Anhydrous Nickel Ii Iodide

Direct Synthesis Approaches

The most straightforward method for preparing anhydrous nickel(II) iodide is the direct combination of its constituent elements. This involves the reaction of finely powdered nickel metal with elemental iodine. wikipedia.orgsciencemadness.org The reaction can be carried out by treating the nickel powder with iodine, and it can also be performed in water. wikipedia.orgsciencemadness.org

A notable example of this approach involves suspending nickel powder in water and adding iodine in portions. The reaction is exothermic, and the solution turns green as the iodine is consumed. sciencemadness.org The final anhydrous product is obtained by careful evaporation of the water, which initially forms the hydrated nickel(II) iodide. One reported synthesis using this method, starting with 6g of nickel powder and 15g of iodine, yielded 15.2g of anhydrous NiI₂, which corresponds to a yield of approximately 82% based on the iodine used. sciencemadness.org

Another direct method involves the reaction of nickel metal with iodine vapor, which upon subsequent hydration and dehydration, can yield the anhydrous compound.

Indirect Synthesis Routes

Indirect methods for synthesizing anhydrous nickel(II) iodide typically involve the transformation of a nickel-containing precursor. These routes can be further divided into dehydration methods and preparations from other nickel salts.

Dehydration Methods from Hydrates

Anhydrous nickel(II) iodide can be prepared by the dehydration of its hydrated forms, most commonly the hexahydrate, NiI₂·6H₂O. wikipedia.orgchemicalbook.com This bluish-green hydrate (B1144303) is readily formed when nickel(II) oxide, hydroxide (B78521), or carbonate is dissolved in hydroiodic acid. wikipedia.orgwikidoc.org

The dehydration process must be carefully controlled, as the hexahydrate loses water at a relatively low temperature (43°C). sciencemadness.org Simple drying in a desiccator over a drying agent like sodium hydroxide under high vacuum can lead to the formation of the anhydrous black salt. sciencemadness.org Heating the hydrate in a sand bath is another effective method to drive off the water of hydration to yield the anhydrous product. sciencemadness.org

Precursor-Based Preparations

Anhydrous nickel(II) iodide can also be synthesized from other nickel(II) salts through metathesis reactions. One such method involves the reaction of nickel(II) chloride or nickel(II) nitrate (B79036) with sodium iodide in ethanol (B145695). chemicalbook.com This approach relies on the precipitation of the less soluble sodium salt in ethanol to drive the reaction toward the formation of nickel(II) iodide.

Additionally, nickel(II) iodide can be prepared through a double displacement reaction. For instance, a reaction between nickel(II) sulfate (B86663) and lead(II) iodide in a large volume of water can be used, although this method is complicated by the low solubility of lead iodide. sciencemadness.org

Structural and Compositional Investigations of Nickel Ii Iodide Anhydrous

Crystal Structure Analysis

The arrangement of atoms within a crystal defines its fundamental properties. For anhydrous NiI₂, detailed crystallographic studies have elucidated its specific structural characteristics.

Anhydrous nickel(II) iodide crystallizes in the cadmium chloride (CdCl₂) motif. wikipedia.orgarxiv.org This structure is characterized by a layered lattice. The iodide ions form a close-packed arrangement, and the smaller nickel(II) cations (Ni²⁺) occupy the octahedral holes between the iodide layers. Specifically, the Ni²⁺ ions are situated in all the octahedral sites between alternating layers of iodide ions. materialsproject.org

This arrangement results in a two-dimensional sheet-like structure where each Ni²⁺ ion is coordinated to six iodide ions in an octahedral geometry. materialsproject.org2dsemiconductors.com These NiI₆ octahedra share edges to form the extended 2D layers. materialsproject.org The layers are held together by weak van der Waals forces, which allows for the material to be easily cleaved and exfoliated into thin, and even monolayer, sheets. hqgraphene.com At room temperature, the crystal system is trigonal with the space group R-3m. arxiv.orgmaterialsproject.org

Table 1: Crystallographic Data for Anhydrous Nickel(II) Iodide
ParameterValueSource
Crystal SystemTrigonal arxiv.orgmaterialsproject.org
Space GroupR-3m (No. 166) arxiv.orgmaterialsproject.org
Lattice Constants (Conventional Cell)a = 3.95 Å materialsproject.org
c = 21.02 Å materialsproject.org
α = 90°, β = 90°, γ = 120° materialsproject.org
Ni-I Bond Length~2.75 Å materialsproject.org
Coordination Geometry (Ni²⁺)Octahedral wikipedia.orgmaterialsproject.org

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. While the dominant and stable form of anhydrous NiI₂ at room temperature is the trigonal R-3m structure, there is evidence of a structural transformation at low temperatures. Below approximately 59.5 K, the structure undergoes a slight distortion to a monoclinic, noncentrosymmetric lattice. arxiv.org This phase transition is directly linked to the onset of a helimagnetic state, where the material also displays ferroelectric properties, making it a type-II multiferroic. arxiv.org

Stoichiometric and Non-Stoichiometric Aspects

Stoichiometry relates to the quantitative relationship between reactants and products in a chemical reaction. Anhydrous nickel(II) iodide has the ideal chemical formula NiI₂, indicating a precise 1:2 ratio of nickel to iodine atoms. This stoichiometry is confirmed by synthesis from its constituent elements, nickel and iodine, in the correct molar ratio. arxiv.org

While some binary metal oxides, such as nickel(II) oxide (NiO), are known to be frequently non-stoichiometric, research and analysis of nickel(II) iodide largely point to it being a stoichiometric compound. High-purity single crystals grown for research purposes are characterized to confirm their composition, with techniques like Energy-dispersive X-ray spectroscopy (EDX) being used to verify the elemental ratio. mpg.de The focus in high-quality crystal synthesis is often on minimizing defects and magnetic impurities to preserve the intrinsic properties of the stoichiometric compound. hqgraphene.com

Influence of Synthesis Conditions on Crystalline Morphology and Purity

The physical form and purity of anhydrous NiI₂ are highly dependent on the method of preparation. Various synthesis techniques are employed, each yielding products with different characteristics, from fine powders to large, high-purity single crystals suitable for advanced research.

Common laboratory and commercial synthesis methods include:

Direct reaction of the elements : Treating powdered nickel with iodine can produce the anhydrous form. wikipedia.org

Dehydration of hydrated salt : Gently heating the hydrated form, such as nickel(II) iodide hexahydrate (NiI₂·6H₂O), will remove the water of crystallization to yield the anhydrous black solid. wikipedia.org

For producing high-purity, single-crystal specimens, more sophisticated methods are required:

Chemical Vapor Transport (CVT) : This is an effective method for growing high-purity single crystals of many inorganic materials, including halides. acs.org In a typical CVT synthesis of NiI₂, elemental nickel and iodine are sealed in an evacuated quartz ampule and placed in a two-zone furnace. By maintaining a temperature gradient (e.g., 700°C in the source zone and 550°C in the growth zone), the material is transported via the gas phase and deposits as well-formed, layered single crystals at the cooler end. arxiv.org The resulting crystals often have a plate-like morphology and a metallic appearance. mpg.de

Physical Vapor Deposition (PVD) : This technique has been used to grow thin flakes of NiI₂, from several nanometers thick down to a single monolayer, on substrates like SiO₂/Si. researchgate.netiphy.ac.cn In this process, NiI₂ powder is heated in a furnace, and the vapor deposits downstream on the cooler substrate. researchgate.net This method allows for precise control over the thickness and morphology of the resulting crystals, which is crucial for fabricating 2D electronic and spintronic devices. nih.gov

Self-Flux Zone Growth : This technique is also employed to create high-quality crystals with large single-domain sizes and excellent exfoliation characteristics by using high-purity precursor materials. hqgraphene.com

The choice of synthesis method directly impacts the final product. While simple dehydration yields a powder, vapor transport methods are essential for obtaining the large, pure, and morphologically well-defined crystals needed to study the intrinsic physical properties of NiI₂. arxiv.orghqgraphene.com The purity of the starting materials and the exclusion of transport agents are critical for producing "magnetic grade" crystals, as even small amounts of impurities can alter the material's exotic magnetic behaviors. hqgraphene.com

Coordination Chemistry and Complex Formation of Nickel Ii Iodide Anhydrous

Formation of Coordination Complexes with Diverse Ligands

Nickel(II) iodide forms stable complexes with ligands featuring nitrogen, phosphorus, and other donor atoms. The formation of these complexes often involves the direct reaction of the ligand with anhydrous or hydrated nickel(II) iodide in a suitable solvent.

Nitrogen-donor ligands are a cornerstone of coordination chemistry, and they readily form complexes with nickel(II) iodide. Simple monodentate ligands like ammonia, as well as bidentate chelating ligands such as ethylenediamine and 2,2'-bipyridine, react with nickel(II) iodide to form typically octahedral complexes. For instance, nickel iodide is known to form a brown diammine (NiI₂·2NH₃) and a bluish-violet hexammine (NiI₂·6NH₃) complex wikipedia.org. The formation of tris(ethylenediamine)nickel(II) complexes is also a well-established reaction for nickel(II) salts homescience.netlasalle.edu. While specific studies detailing the synthesis from NiI₂ are not prevalent, the principles of coordination chemistry suggest that the reaction of NiI₂ with ligands like ethylenediamine or bipyridine would lead to the formation of [Ni(en)₃]I₂ and [Ni(bipy)₃]I₂, respectively, where the iodide ions act as counter-anions to the octahedral nickel(II) complex cation.

LigandComplex FormulaCoordination Geometry
Ammonia[Ni(NH₃)₆]I₂Octahedral
Ethylenediamine (en)[Ni(en)₃]I₂Octahedral
2,2'-Bipyridine (bipy)[Ni(bipy)₃]I₂Octahedral

This table is based on established coordination patterns of Ni(II) with these ligands.

Phosphorus-donor ligands, particularly phosphines, form a wide range of complexes with nickel(II) iodide. The steric and electronic properties of the phosphine (B1218219) ligand significantly influence the geometry of the resulting complex. A notable example is the reaction of nickel(II) iodide with triphenylphosphine (PPh₃), which yields diiodobis(triphenylphosphine)nickel(II), [NiI₂(PPh₃)₂] iucr.orgguidechem.com. This complex is a classic example of a tetrahedral nickel(II) species. The synthesis involves the direct reaction of a nickel(II) salt with triphenylphosphine youtube.comyoutube.com. Research has also shown that complexes of the type [Ni(P-P)X₂], where P-P is a diphosphine ligand and X is a halide, can be synthesized, with the iodide versions being part of this family of compounds semanticscholar.org. With smaller phosphines like trimethylphosphine (Me₃P), nickel(II) iodide forms a stable, dark green, five-coordinate 1:3 complex, [NiI₂(Me₃P)₃] actachemscand.org.

LigandComplex FormulaCoordination Geometry
Triphenylphosphine (PPh₃)[NiI₂(PPh₃)₂]Distorted Tetrahedral
Trimethylphosphine (Me₃P)[NiI₂(Me₃P)₃]Trigonal-bipyramidal (presumed)

Beyond simple nitrogen and phosphorus donors, more complex ligand systems also react with nickel(II) iodide. The complex-formation between the ligand nonamethylimidodiphosphoramide (NIPA) and nickel(II) iodide has been specifically investigated. This research highlights the versatility of nickel(II) iodide in coordinating with a variety of ligand functionalities researchgate.net.

Structural Characterization of Nickel(II) Iodide Complexes

The geometric arrangement of ligands around the central nickel(II) ion is a key feature of its coordination complexes. X-ray crystallography is the definitive method for determining these structures. Nickel(II) iodide complexes predominantly exhibit octahedral or tetrahedral geometries.

The most common coordination geometry for nickel(II) is octahedral, where the nickel ion is surrounded by six donor atoms. Anhydrous nickel(II) iodide itself features an octahedral coordination geometry for each Ni(II) center in its crystal lattice, which adopts a CdCl₂-type structure wikipedia.org. In this structure, each nickel ion is bonded to six equivalent iodide ions to form edge-sharing NiI₆ octahedra, with Ni-I bond lengths of 2.75 Å materialsproject.org. When dissolved in water, nickel(II) iodide forms the aquo complex [Ni(H₂O)₆]I₂, where the nickel ion is octahedrally coordinated by six water molecules wikipedia.org. Complexes with nitrogen-donor ligands, such as [Ni(NH₃)₆]I₂ and those formed with ethylenediamine, are also classic examples of octahedral nickel(II) species wikipedia.orgdocbrown.info.

ComplexDescriptionKey Structural Features
Anhydrous NiI₂Crystal lattice of NiI₂Edge-sharing NiI₆ octahedra; Ni-I bond length = 2.75 Å materialsproject.org
[Ni(H₂O)₆]I₂Hydrated nickel(II) iodideOctahedral coordination of Ni(II) by six water molecules wikipedia.org
[Ni(NH₃)₆]I₂Hexammine nickel(II) iodideOctahedral coordination by six ammonia ligands wikipedia.org

Four-coordinate nickel(II) complexes can adopt either square planar or tetrahedral geometries. With large ligands like phosphines and halides, tetrahedral or distorted tetrahedral (pseudotetrahedral) geometries are often favored due to steric hindrance. A prime example is diiodobis(triphenylphosphine)nickel(II), [NiI₂(C₁₈H₁₅P)₂]. Its crystal structure reveals a distorted tetrahedral geometry around the nickel atom iucr.org. The angles at the metal center range from 103.40° to 118.12°, deviating from the ideal tetrahedral angle of 109.5°. The average Ni-I and Ni-P bond distances in this complex are 2.5307 Å and 2.382 Å, respectively iucr.org. The formation of tetrahedral nickel(II) complexes is often associated with weak-field ligands, and the combination of the large iodide and bulky triphenylphosphine ligands favors this less sterically crowded arrangement wikipedia.org.

Polymeric Chain Structures

Anhydrous nickel(II) iodide crystallizes in a layered lattice structure, similar to that of cadmium chloride (CdCl₂) or cadmium iodide (CdI₂). wikipedia.orgwikipedia.org In this arrangement, each nickel(II) ion is octahedrally coordinated to six iodide ions. These NiI₆ octahedra share edges to form two-dimensional sheets, which are then stacked to create the three-dimensional crystal. materialsproject.org This layered, polymeric structure is a key feature of the anhydrous solid state. 2dmaterialsupermarket.com

Beyond the basic structure of the pure compound, nickel(II) iodide can participate in the formation of more complex coordination polymers. These are extended structures where a nickel-containing unit and a bridging ligand repeat to form one-, two-, or three-dimensional networks. For instance, a coordination polymer of nickel(II) has been synthesized based on a pentadentate N, S, and O donor ligand where an oxygen atom from an adjacent molecule coordinates to the nickel center, resulting in a polymeric chain. nih.gov

In the presence of excess iodine, nickel(II) can also form polyiodide complexes that feature unique polymeric chains. An example is the complex [Ni{o-C₆H₄(PMe₂)₂}₂][I₃]₂·2I₂, which contains planar [Ni{o-C₆H₄(PMe₂)₂}₂]²⁺ cations, linear triiodide (I₃⁻) anions, and di-iodine (I₂) molecules. Weak secondary interactions between the iodine atoms of the triiodide anions and the di-iodine molecules lead to the formation of bifurcated polymeric chains within the crystal structure. rsc.org

Compound Structural Motif Description
Anhydrous Nickel(II) Iodide (NiI₂)2D Layered PolymericEach Ni²⁺ ion is octahedrally coordinated to six I⁻ ions. The NiI₆ octahedra share edges to form infinite 2D sheets. materialsproject.org
[Ni{o-C₆H₄(PMe₂)₂}₂][I₃]₂·2I₂1D Bifurcated Polymeric ChainWeak I···I interactions between I₃⁻ anions and I₂ molecules link the components into chains. rsc.org
[(tbtp-daco)Ni][I]1D Coordination PolymerThe Ni(II) center is in an octahedral environment, with one oxygen atom from an adjacent complex creating a polymeric chain. nih.gov

Ligand Field Theory and Electronic Structure in Coordination Complexes

Ligand Field Theory (LFT) is a model that describes the bonding and electronic structure of coordination complexes. wikipedia.org It explains how the interaction between a central metal ion and surrounding ligands affects the energies of the metal's d-orbitals. fiveable.me When ligands approach a metal ion, the degeneracy of the five d-orbitals is lifted, and they split into two or more sets of different energies. britannica.com The magnitude of this splitting (Δ) depends on the metal ion, its oxidation state, and the nature of the ligands. fiveable.me

In the case of nickel(II) iodide, the Ni²⁺ ion has a d⁸ electron configuration. In an octahedral coordination environment, such as in the solid state or in the aquo complex [Ni(H₂O)₆]²⁺, the five d-orbitals split into a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). fiveable.melibretexts.org

The iodide ion (I⁻) is positioned low in the spectrochemical series, meaning it is a weak-field ligand. welcomehomevetsofnj.org Weak-field ligands cause only a small energy splitting (Δ) between the d-orbital sets. According to Hund's rule, for a d⁸ ion in an octahedral field, the electrons will fill the orbitals to maximize spin. The electron configuration will be t₂g⁶ eg².

Electronic Configuration of Ni²⁺ (d⁸) in an Octahedral Field:

t₂g orbitals: ↑↓ ↑↓ ↑↓

eg orbitals: ↑ ↑

This configuration results in two unpaired electrons, which explains the paramagnetic nature of most octahedral nickel(II) complexes, including nickel(II) iodide. wikipedia.orglibretexts.org The bluish-green color typical of hydrated nickel(II) compounds arises from the absorption of light in the visible region, which promotes an electron from the t₂g orbitals to the eg orbitals (a d-d transition). welcomehomevetsofnj.orgwikiwand.com The color observed is the complement of the color absorbed.

Stability and Reactivity of Nickel(II) Iodide Coordination Adducts

Nickel(II) iodide readily forms coordination adducts with a variety of ligands. The stability and reactivity of these adducts are central to their applications in synthesis and catalysis. laboratorynotes.com

Anhydrous NiI₂ is hygroscopic and readily reacts with water to form hydrated species, most commonly the hexahydrate, [Ni(H₂O)₆]I₂. wikipedia.org The stability of Ni(II) adducts can vary greatly depending on the ligand. For example, thermally stable dinitrogen (N₂) and dihydrogen (H₂) adducts of cationic nickel(II) have been synthesized. The stability of these complexes is attributed primarily to σ-donation from the adduct ligand to the electrophilic nickel center. semanticscholar.orgscispace.com The study of such adducts is relevant to understanding the role of nickel in biological systems, such as [NiFe] hydrogenases, where H₂ is activated at a nickel center. scispace.com

The reactivity of nickel(II) iodide adducts is exploited in catalysis. NiI₂ is used as a catalyst in carbonylation reactions. wikiwand.com Furthermore, complexes derived from nickel iodide are employed in cross-coupling reactions, a powerful tool in organic synthesis. wikiwand.com The catalytic cycle often involves changes in the oxidation state of nickel and the coordination of various substrates and ligands. The reactivity of alkyl-nickel(II) intermediates, formed from the reaction of nickel complexes with alkyl halides, can involve processes like β-hydrogen elimination. acs.org

Advanced Spectroscopic and Characterization Techniques for Nickel Ii Iodide Anhydrous and Its Derivatives

X-ray Diffraction (XRD) for Phase Purity and Crystallinity

X-ray Diffraction (XRD) is a cornerstone technique for the solid-state characterization of crystalline materials like nickel(II) iodide (NiI₂). It provides definitive information on the crystal structure, phase purity, and degree of crystallinity.

Anhydrous NiI₂ adopts a layered crystal structure, crystallizing in the cadmium chloride (CdCl₂) motif. wikipedia.org This structure consists of weakly coupled individual sheets of NiI₂ that interact through van der Waals forces. 2dsemiconductors.com The specific crystal system is hexagonal, belonging to the R-3m space group. researchgate.net XRD analysis allows for the precise determination of the unit cell dimensions. researchgate.net For NiI₂, these lattice parameters have been reported as a = b = 0.393 nm and c = 1.976 nm. hqgraphene.com

Powder XRD patterns serve as a fingerprint for the compound, enabling the verification of its phase purity. researchgate.nethqgraphene.com The positions and intensities of the diffraction peaks are unique to the NiI₂ crystal structure. Any deviation or the presence of additional peaks would indicate the existence of impurities or different crystalline phases. Furthermore, XRD is instrumental in studying structural phase transitions that may occur as a function of temperature or humidity, providing insights into the stability and transformations of the crystal lattice under various conditions. mdpi.com

Crystallographic Data for Nickel(II) Iodide Anhydrous
ParameterValueReference
Crystal SystemHexagonal hqgraphene.com
Space GroupR-3m researchgate.net
Lattice Constant 'a'0.393 nm hqgraphene.com
Lattice Constant 'c'1.976 nm hqgraphene.com
Structural MotifCadmium Chloride (CdCl₂) wikipedia.org

Infrared (IR) Spectroscopy for Ligand-Complexation and Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules. In the context of nickel(II) iodide, it is particularly useful for studying the formation of complexes and analyzing the coordination of ligands to the Ni(II) center. The sensitivity of IR spectroscopy allows for the identification of functional groups involved in complex formation and the nature of the bonds they form with the metal. rjpbcs.com

When a ligand coordinates to a metal ion like Ni(II), the electron distribution within the ligand is altered, leading to changes in its vibrational frequencies. bohrium.com For instance, in studies of Ni(II) complexes with Schiff base ligands, the C=N stretching frequency, typically observed at 1600-1640 cm⁻¹ in the free ligand, shifts to a lower frequency (1570-1600 cm⁻¹) upon complexation. ijcrt.org This shift indicates the involvement of the azomethine nitrogen in coordination with the nickel ion. ijcrt.org

High-temperature IR spectroscopy has been used to study gaseous nickel di-iodide, where a strong absorption band corresponding to the Ni-I stretching frequency was identified. iaea.org In derivative complexes, new bands not present in the free ligand can appear in the far-infrared region of the spectrum. These new bands are often attributable to the metal-ligand vibrations, such as Ni-N or Ni-O stretching modes, providing direct evidence of complex formation. bohrium.comresearchgate.net

Representative IR Frequency Shifts in Nickel(II) Complexes
Vibrational ModeTypical Frequency (Free Ligand, cm⁻¹)Frequency Shift upon Ni(II) ComplexationInferenceReference
Azomethine (C=N) Stretch1600 - 1640Shifts to lower frequency (1570-1600 cm⁻¹)Coordination via azomethine nitrogen ijcrt.org
Metal-Ligand StretchN/AAppearance of new bands (e.g., 400-500 cm⁻¹)Formation of Ni-N or Ni-O bonds researchgate.net

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Secondary Bonding

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive solid-state technique for investigating the local electronic environment of nuclei with a nuclear spin quantum number I > 1/2. du.ac.inwikipedia.org The iodine nucleus, ¹²⁷I, has a spin of I = 5/2, making it an excellent probe for NQR studies. nih.gov NQR, often called "zero-field NMR," measures the interaction between the nuclear electric quadrupole moment and the local electric field gradient (EFG) at the nucleus. wikipedia.org The EFG is determined by the distribution of electron density in the chemical bonds surrounding the atom, making NQR exceptionally sensitive to the nature of chemical bonding, including weaker secondary interactions. researchgate.net

In the solid state, ¹²⁷I NQR can provide detailed information about the Ni-I covalent bond in nickel(II) iodide. The NQR frequency is directly proportional to the nuclear quadrupole coupling constant (NQCC), which reflects the asymmetry of the electron cloud around the iodine nucleus. nih.gov Studies on various metal iodides have shown that the ¹²⁷I NQCC is highly sensitive to minute changes in crystal structure and coordination. acs.orgresearchgate.net This sensitivity allows NQR to be used to detect and characterize secondary bonding, where a halogen atom interacts weakly with a neighboring atom or molecule. Such interactions would subtly alter the EFG at the iodine nucleus, leading to measurable shifts in the NQR frequency or changes in the asymmetry parameter. researchgate.net While specific NQR data for NiI₂ is not extensively reported, the principles established from studies on other metal iodides provide a clear framework for its application in elucidating the detailed bonding environment, including intermolecular interactions, in anhydrous nickel iodide. nih.govnih.gov

¹²⁷I Nuclear Quadrupole Coupling Constants (Cq) for Various Metal Iodides
CompoundCq(¹²⁷I) (MHz)SignificanceReference
CaI₂43.5Demonstrates the sensitivity of Cq to the metal cation and crystal structure. nih.gov
SrI₂214 (one site) nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The nickel(II) ion, with its d⁸ electron configuration, typically possesses two unpaired electrons in an octahedral coordination environment, making it EPR active. nih.govnih.gov EPR spectroscopy provides information about the electronic structure and the local symmetry around the paramagnetic Ni(II) center. nih.gov

While EPR can be used to study Ni(II) complexes directly, it is an exceptionally powerful tool for identifying and characterizing transient radical intermediates that may form during chemical or electrochemical reactions. acs.org For example, in studies of Ni(II) complexes with specific tetradentate ligands, electrochemically generated one-electron oxidized species, which are essentially radical cations, have been investigated using EPR. acs.org The resulting EPR spectra can reveal interactions between the unpaired electron on the ligand (e.g., a phenoxyl radical) and the nickel metal center, providing deep insight into the electronic structure of these reactive intermediates. acs.org

Analysis of single-crystal EPR data allows for the precise determination of the spin Hamiltonian parameters, namely the g-tensor and the zero-field splitting (ZFS) parameter, D. ias.ac.inresearchgate.net These parameters give a quantitative measure of the electronic environment and the distortion from ideal symmetry around the Ni(II) ion. ias.ac.in

Representative Spin Hamiltonian Parameters for Ni(II) Complexes from EPR Studies
Complex Systemg-valuesD-value (mT)InferenceReference
Dinickel(II) complex with Hsalamp ligandg_x=2.377, g_y=2.219, g_z=2.071D_x=9.7, D_y=4.2, D_z=-13.9Rhombic distortion with weak interaction between Ni centers. ias.ac.in
Ni(II) in hexaimidazolecobalt(II) dichloride--Rhombic distortion around the Ni(II) ion. researchgate.net

Magnetic Susceptibility Measurements for Structural Elucidation

Magnetic susceptibility measurements provide crucial information about the magnetic properties of a material, which are intrinsically linked to its electronic and geometric structure. Anhydrous nickel(II) iodide is a paramagnetic solid at room temperature, with a reported molar magnetic susceptibility (χ) of +3875.0·10⁻⁶ cm³/mol. wikipedia.org This paramagnetism arises from the unpaired electrons of the Ni(II) ions.

Measurements of magnetic susceptibility as a function of temperature (χ vs. T) are particularly insightful. For many Ni(II) complexes, the deviation from simple paramagnetic behavior (Curie Law) at low temperatures reveals important structural details. nih.gov This deviation is often caused by zero-field splitting (ZFS), quantified by the parameter D, which arises from the electronic anisotropy of the Ni(II) ion in a non-cubic ligand field. nih.govnih.gov The sign and magnitude of D can indicate whether the octahedral coordination around the nickel ion is elongated or compressed. nih.gov

In the case of crystalline NiI₂, magnetic measurements have revealed a rich and complex magnetic behavior at cryogenic temperatures. It undergoes a transition to a proper-screw helimagnetic ordering below 60 K and exhibits a canted antiferromagnetic state below 35 K. researchgate.net The elucidation of these complex, non-collinear magnetic structures relies heavily on detailed magnetic susceptibility and magnetization measurements, demonstrating the power of this technique for probing the intricate structural and electronic correlations in the solid state. researchgate.netmit.edu

Magnetic Properties of Nickel(II) Iodide and Related Complexes
Compound/SystemPropertyValue/ObservationTechniqueReference
NiI₂ (anhydrous)Molar Magnetic Susceptibility (χ)+3875.0·10⁻⁶ cm³/molMagnetometry wikipedia.org
NiI₂ (crystalline)Low-Temperature Magnetic OrderHelimagnetic ordering below 60 KMagnetic Measurements researchgate.net
Mononuclear Ni(II) ComplexesZero-Field Splitting (D)-4.7 to -6.0 cm⁻¹DC Magnetic Susceptibility nih.gov

Electrochemical Characterization for Redox Behavior

Electrochemical techniques, such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS), are essential for investigating the redox properties of nickel(II) iodide and its derivatives. These methods probe the electron transfer processes that the species can undergo, providing information on redox potentials, reaction mechanisms, and the stability of different oxidation states. onlineacademicpress.com

Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. For Ni(II) complexes, CV studies often reveal one-electron transfer processes corresponding to the Ni(II)/Ni(I) or Ni(III)/Ni(II) redox couples. semanticscholar.org The characteristics of the CV wave—such as the peak separation and the ratio of anodic to cathodic peak currents—indicate the reversibility of the electron transfer. For example, various studies on Ni(II) complexes have reported both reversible and quasi-reversible behavior for the Ni(II) reduction to Ni(I), with half-wave potentials (E₁/₂) typically in the range of -1.5 to -2.1 V vs. SSCE. In other systems, an irreversible wave for the oxidation to Ni(III) has been observed. semanticscholar.org These redox potentials are highly dependent on the ligand environment around the nickel center.

While specific data for anhydrous NiI₂ is sparse, the established methodologies for its complexes demonstrate how electrochemical characterization can be used to understand its potential behavior in catalytic cycles or materials applications where electron transfer is key.

Cyclic Voltammetry Data for Representative Nickel(II) Complexes
ComplexRedox CoupleE₁/₂ (V vs. ref)ReversibilityReference
Ni₂(DBA)₂(py)Ni(II)/Ni(I)-1.60 and -1.90Nearly Reversible
Ni(acac)₂enNi(II)/Ni(I)-2.10Reversible
Ni(II)-Schiff Base ComplexNi(III)/Ni(II)-Irreversible semanticscholar.org

Catalytic Applications and Mechanistic Studies of Nickel Ii Iodide Anhydrous

Role in Homogeneous Catalysis

Nickel(II) iodide serves as an important catalyst in homogeneous catalysis, a field where the catalyst exists in the same phase as the reactants. Its effectiveness stems from nickel's ability to exist in multiple oxidation states (commonly 0, +1, +2, and +3), which is crucial for the oxidative addition and reductive elimination steps that define many catalytic cycles. squarespace.comoaepublish.com NiI₂ often acts as a precatalyst, a stable precursor that is converted into the active catalytic species under the reaction conditions. In many cross-coupling reactions, the Ni(II) center is reduced in situ to a catalytically active Ni(0) or Ni(I) species. nih.govresearchgate.net This versatility allows NiI₂ to be employed in a diverse array of synthetic methodologies, including carbonylation and various cross-coupling reactions. acs.org

Carbonylation Reactions

Carbonylation reactions, which involve the introduction of carbon monoxide (CO) into an organic substrate, are fundamental processes in industrial chemistry. Nickel(II) iodide has been identified as a catalyst for such transformations, particularly in the carbonylation of alcohols to produce carboxylic acids. acs.orgresearchgate.net

Mechanistic studies suggest that the combination of nickel and an iodide source is critical for achieving high efficiency and selectivity. acs.org The catalytic cycle often involves the formation of a nickel carbonyl complex. While Ni(0) is sometimes considered more active, NiI₂ serves as a stable and effective precatalyst. researchgate.net In some systems, the reaction may proceed through a combination of mechanisms where the oxidative addition of an alkyl halide to a Ni(0) species follows a radical pathway involving two single-electron steps. acs.org

The performance of NiI₂-catalyzed carbonylation can be enhanced by various promoters. Research has shown that iodide salts can accelerate the regeneration of key intermediates in the catalytic cycle. chemrxiv.org For instance, in the carbonylation of methanol, using NiI₂ as the catalyst in conjunction with lithium iodide (LiI) has been shown to improve the total turnover number (TON) by nearly 30% compared to standard conditions without the additional iodide promoter. chemrxiv.org

Table 1. Effect of Iodide Additives on Ni-Catalyzed Methanol Carbonylation chemrxiv.org
Catalyst SystemAdditiveTotal Turnover Number (TON)Acetyl Yield (%)
Ni(OAc)₂ + IPr LigandNone (Standard)~680Not Specified
NiI₂ + IPr LigandNone720Not Specified
NiI₂ + IPr LigandLiI88332

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for C-C bond formation. Nickel(II) iodide, as a precursor to active low-valent nickel species, is instrumental in several key types of these reactions.

Suzuki-Miyaura Cross-Coupling

In the Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, Ni(II) complexes like NiI₂ can serve as precatalysts. The active catalyst is typically a Ni(0) species, which is generated in situ from the Ni(II) salt through reduction by a reagent in the reaction mixture, such as the boronic acid in the presence of a base. squarespace.comresearchgate.net The general mechanism then follows a well-established cycle:

Oxidative Addition: The Ni(0) species reacts with the organic halide (Ar-X) to form a Ni(II) intermediate (Ar-Ni-X). cmu.edu

Transmetalation: The organoboron reagent transfers its organic group to the nickel center, forming a diorganonickel(II) complex (Ar-Ni-Ar').

Reductive Elimination: The two organic groups are eliminated from the nickel center to form the final cross-coupled product (Ar-Ar'), regenerating the catalytically active Ni(0) species. cmu.edu

Mechanistic studies have also pointed to the involvement of Ni(I) and Ni(III) intermediates, particularly when dealing with challenging substrates. The productive catalytic cycle can be consistent with a Ni(I)/Ni(III) process where the boronic acid acts as both a reductant and a nucleophile. researchgate.net Ligand choice is critical in these reactions, as it can influence the stereochemical outcome by favoring different oxidative addition pathways. acs.org

C(sp³)–C(sp³) Cross-Coupling

The formation of bonds between two sp³-hybridized carbon centers is a significant challenge in synthesis. Nickel catalysis has emerged as a powerful solution, particularly for coupling unactivated alkyl halides. nih.govresearchgate.net A notable strategy involves nickel hydride (Ni-H) catalysis, where a Ni(II) precatalyst like NiCl₂ (with principles applicable to NiI₂) is used to generate a chiral Ni-H species. nih.govchemrxiv.orgdicp.ac.cn

A proposed mechanism for the enantioselective coupling of non-activated alkyl iodides with alkenyl boronates proceeds as follows: chemrxiv.org

A chiral Ni-X species is formed from the Ni(II) precatalyst.

Reaction with a hydrosilane generates a Ni-H intermediate.

This Ni-H species undergoes regioselective insertion into the alkene of the alkenyl boronate, creating a chiral Ni-alkyl intermediate.

The resulting intermediate cross-couples with an alkyl iodide to furnish the final product. chemrxiv.org

This approach avoids common side reactions and allows for the construction of complex chiral molecules under mild conditions. nih.govchemrxiv.orgdicp.ac.cn

Reductive Coupling of Aryl Halides

Nickel-catalyzed reductive cross-coupling allows for the direct combination of two different electrophiles, such as an aryl halide and an alkyl halide, using a stoichiometric reductant like manganese (Mn) or zinc (Zn). organic-chemistry.orgorgsyn.orgnih.gov This method avoids the need for pre-formed, often sensitive, organometallic nucleophiles.

The mechanism is distinct from traditional cross-couplings and is believed to involve multiple nickel oxidation states. organic-chemistry.org A widely accepted pathway involves a combination of polar and radical steps: orgsyn.orgacs.org

The low-valent nickel catalyst selectively undergoes oxidative addition with the aryl halide via a polar, non-radical mechanism to form an (L)Ni(II)(Ar)X intermediate. orgsyn.org

The alkyl halide is separately converted into an alkyl radical. orgsyn.org

The alkyl radical is trapped by the (L)Ni(II)(Ar)X intermediate to form a high-valent Ni(III) species. orgsyn.orgchinesechemsoc.orgnih.gov

This Ni(III) complex rapidly undergoes reductive elimination to yield the C(sp²)–C(sp³) coupled product and a Ni(I) species, which is then reduced by the stoichiometric reductant (e.g., Mn) to regenerate the active catalyst. chinesechemsoc.org

This dual-pathway approach effectively matches the reactivity of each electrophile to a specific nickel oxidation state, thereby suppressing the unwanted homocoupling of either partner. nih.gov

Homocoupling of Aryl Iodides

The homocoupling of aryl halides to form symmetric biaryls is another important transformation facilitated by nickel catalysts. Anhydrous nickel(II) salts, including NiI₂, can be used as precursors to generate the highly reactive Ni(0) nanoparticles needed for this reaction. umich.eduarkat-usa.orgresearchgate.netresearchgate.net The reduction is typically achieved using a reductant such as lithium powder in the presence of an electron carrier. umich.eduarkat-usa.org

The reaction is effective for a variety of substituted aryl iodides. researchgate.netresearchgate.net Mechanistic studies of related electrochemical homocoupling suggest the involvement of a cathodically generated Ni(I) species that undergoes oxidative addition with the aryl halide. rsc.orgrsc.org This is followed by further reduction and a ligand exchange pathway to form a high-valent Ni(III) diaryl intermediate, which then undergoes reductive elimination to produce the biaryl product. rsc.orgrsc.org The efficiency of the reaction can be influenced by the electronic properties of the aryl iodide; electron-withdrawing groups often lead to better yields, while electron-rich substrates may undergo competing hydrodehalogenation. researchgate.net

Table 2. Selected Examples of Nickel-Promoted Homocoupling of Aryl Iodides researchgate.net
Aryl Iodide SubstrateBaseLigandTime (h)Yield (%)
IodobenzeneLiOEtBathophenanthroline198
4-IodotolueneLiOEtBathophenanthroline196
4-IodotolueneLiOEtNone390
4-MethoxyiodobenzeneLiOEtBathophenanthroline265
4-FluoroiodobenzeneLiOEtNone285
2-IodotolueneLiOEtBathophenanthroline285

Reaction conditions typically involve generating Ni(0) nanoparticles from a Ni(II) precursor (e.g., NiCl₂) and lithium in refluxing THF.

Denitrogenative Cross-Electrophile Coupling

Nickel(II) iodide anhydrous plays a crucial role in denitrogenative cross-electrophile coupling reactions, a powerful method for the formation of carbon-carbon bonds. These reactions involve the coupling of two different electrophiles through a process that expels molecular nitrogen. A notable application is the nickel-catalyzed, manganese-mediated coupling of N-alkyl-1,2,3-benzotriazinones with alkyl sulfonates (tosylates and mesylates) to produce o-alkyl secondary benzamides. mdpi.comnih.gov In this process, while a nickel(II) chloride precursor is often used, the in-situ generation of a more reactive iodide intermediate is key to the reaction's success. mdpi.comnih.gov The addition of a co-catalyst like tetrabutylammonium (B224687) iodide (TBAI) facilitates the conversion of alkyl sulfonates to the corresponding alkyl iodides, which are more readily activated by the nickel catalyst. mdpi.comnih.gov

The reaction demonstrates broad scope, with over 30 examples achieving yields up to 91%. mdpi.comnih.gov A significant electronic effect is observed from the N-substituent of the benzotriazinone. mdpi.comnih.gov Interestingly, steric acceleration has been noted from the core of the benzotriazinones, which provides insight into the rate-limiting steps of the catalytic cycle. mdpi.comnih.gov The proposed mechanism suggests that the alkyl sulfonate is first converted to an alkyl iodide. researchgate.net This is followed by the reaction with the nickel catalyst, which is maintained in its active state by a manganese reductant. mdpi.comnih.govresearchgate.net

Table 1: Selected Examples of Iodide/Nickel Co-Catalyzed Denitrogenative Cross-Electrophile Coupling mdpi.comresearchgate.net

BenzotriazinoneAlkyl SulfonateProductYield (%)
N-Methyl-1,2,3-benzotriazinoneMethyl tosylateo-Methyl secondary benzamide91
N-Ethyl-1,2,3-benzotriazinoneEthyl mesylateo-Ethyl secondary benzamide85
N-Propyl-1,2,3-benzotriazinonePropyl tosylateo-Propyl secondary benzamide88

Radical Capture Mechanisms

Nickel-catalyzed cross-coupling reactions involving radical intermediates are pivotal in organic synthesis for creating C(sp³)-rich molecules. nih.govnih.gov The mechanism by which the nickel complex intercepts a carbon-centered radical is a critical step and can proceed through either inner-sphere or outer-sphere pathways.

Inner-Sphere Mechanisms

In an inner-sphere mechanism, the radical directly interacts with the nickel center. nih.gov A widely proposed pathway involves the stepwise capture of a radical by a nickel(II) complex to form a nickel(III) intermediate, which then undergoes reductive elimination to form the new C-C bond. nih.govnih.govchemrxiv.orgchemrxiv.org However, recent studies provide evidence for a concerted inner-sphere mechanism where radical capture and C-C bond formation occur simultaneously, bypassing a discrete nickel(III) intermediate. nih.govnih.govchemrxiv.org This concerted pathway is supported by the correlation between the rate of radical capture and the HOMO and LUMO energies of the nickel complex, as well as charge stabilization at the nickel center and the aryl ligand. nih.govnih.govchemrxiv.org Redox-active ligands are found to be crucial for facilitating this type of radical capture, highlighting the importance of ligand electronics in the catalytic cycle. nih.govnih.govchemrxiv.org

Outer-Sphere Mechanisms

An outer-sphere mechanism involves the transfer of an electron between the nickel complex and the radical without direct coordination. nih.gov An outer-sphere concerted pathway, analogous to an SH2 mechanism, is generally considered less likely for nickel-mediated radical capture. nih.gov This is because SH2 pathways are typically promoted by increased nucleophilicity of the incoming radical and electrophilicity of the metal-bound carbon, which contradicts experimental observations where more nucleophilic secondary alkyl radicals lead to slower reaction rates compared to primary alkyl radicals. nih.gov However, outer-sphere processes are relevant in certain contexts, such as the homolytic cleavage of a carbon-iodine bond by a reductant, which can be considered an outer-sphere reaction relative to the carbon atom. nih.gov The combination of metal-hydride hydrogen atom transfer (MHAT), an outer-sphere elementary step, with nickel catalysis offers a powerful strategy for fragment coupling. nih.gov

Catalyst Precursor in Nanoparticle Formation for Catalysis

Anhydrous nickel(II) iodide is a valuable precursor for the synthesis of nickel nanoparticles, which are effective catalysts in various organic transformations. mdpi.commdpi.comresearchgate.net The properties and catalytic activity of the resulting nanoparticles are highly dependent on the synthesis method.

Ultrasound-Assisted Synthesis of Catalytic Nanoparticles

The application of ultrasound (sonication) during the hydrazine (B178648) reduction of nickel(II) iodide offers several advantages in the synthesis of nickel nanoparticles. mdpi.com Ultrasound treatment can influence the formation of intermediate complexes and help maintain a small average primary crystallite size (around 7–8 nm) regardless of the reaction temperature. mdpi.com Intense and shorter sonication periods can significantly reduce the solvodynamic diameters of the secondary, aggregated particles, even in the absence of a surfactant. mdpi.com This method provides a versatile tool for preparing nanostructured materials with controlled morphology. mdpi.com The resulting nickel nanoparticles have shown catalytic applications, for example, in Suzuki-Miyaura cross-coupling reactions. mdpi.com

Table 2: Effect of Ultrasound on Nickel Nanoparticle Synthesis from Nickel Iodide Anhydrous mdpi.com

Synthesis ConditionAverage Primary Crystallite Size (nm)Solvodynamic Diameter of Aggregates (nm)
Without Ultrasound~10-15710
With Ultrasound (short, intense)7-8190

Synergistic Catalysis with Other Reagents (e.g., Samarium(II) iodide)

Nickel(II) iodide anhydrous often exhibits enhanced catalytic activity and selectivity when used in conjunction with other reagents, a phenomenon known as synergistic catalysis. A prominent example of this is its use with samarium(II) iodide (SmI₂), a powerful single-electron reducing agent. nih.govwikipedia.orgwikipedia.org This combination has proven particularly effective in various organic transformations, including Barbier-type reactions. nih.govwikipedia.org

The synergistic effect arises from a redox process where the potent reducing agent, SmI₂, reduces nickel(II) iodide to a highly reactive nickel(0) species in situ. nih.gov This Ni(0) complex is the true catalytic species, which can then participate in oxidative addition with organic halides, initiating the catalytic cycle. nih.gov Mechanistic studies have indicated that reactions previously thought to be driven by the unique properties of SmI₂ are, in fact, a result of well-established Ni(0) chemistry, with SmI₂ acting as the stoichiometric reductant to generate the active nickel catalyst. nih.gov

The addition of catalytic amounts of nickel(II) iodide to reactions mediated by samarium(II) iodide can lead to significantly improved reaction rates and yields. For instance, in the Barbier reaction between a ketone and an alkyl iodide, the presence of catalytic NiI₂ is crucial for efficient C-C bond formation to produce a tertiary alcohol. wikipedia.org

Table 1: Effect of NiI₂ on SmI₂-Mediated Reactions

Reaction TypeReagentsCatalystKey ObservationReference
Barbier ReactionKetone, Alkyl IodideSmI₂, cat. NiI₂Enhanced reaction rate and yield of tertiary alcohol. wikipedia.org
Reductive CouplingAryl Halide, Alkyl HalideSmI₂, cat. NiI₂Selective cross-coupling product formation. nih.gov

Ligand Effects on Catalytic Activity and Selectivity

The catalytic performance of nickel(II) iodide is profoundly influenced by the coordination of various ligands. illinois.edu Ligands modulate the steric and electronic properties of the nickel center, which in turn dictates the catalyst's activity, selectivity, and even the operative mechanistic pathway in cross-coupling reactions. illinois.edunih.gov The choice of ligand is therefore a critical parameter in designing efficient nickel-catalyzed transformations.

Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand significantly alters the reactivity of the nickel catalyst. illinois.edu

Electron-rich ligands, such as certain phosphines and N-heterocyclic carbenes (NHCs), increase the electron density on the nickel center. This enhanced nucleophilicity facilitates the oxidative addition step, which is often the rate-determining step in catalytic cycles. illinois.edunih.gov

Electron-poor ligands, conversely, make the nickel center more electrophilic. This can be advantageous in other steps of the catalytic cycle, such as reductive elimination. illinois.edu

Steric Effects: The steric bulk of ligands plays a crucial role in controlling the coordination environment of the nickel atom. illinois.edunsf.gov

Bulky ligands can promote the formation of lower-coordinate nickel species, which are often more catalytically active. nsf.gov

Steric hindrance can also influence selectivity, for example, by favoring the formation of one regioisomer over another in reductive coupling reactions. illinois.edu

Furthermore, large bite angles in chelating ligands can accelerate the rate of reductive elimination, a key step in many cross-coupling reactions. illinois.edu

The interplay of these electronic and steric factors is complex, and the optimal ligand often depends on the specific substrates and desired transformation. For instance, in Kumada cross-coupling reactions, the catalytic activity and selectivity of nickel(II) complexes are tunable by altering both the halogenido ligand (Cl, Br, I) and the substituents on the phosphine (B1218219) ligands. nih.gov It has been observed that increased electron-releasing power of a substituent on the ligand can enhance catalytic activity by facilitating the oxidative addition step. nih.gov

Table 2: Influence of Ligand Type on Nickel-Catalyzed Reactions

Ligand ClassKey CharacteristicsImpact on CatalysisExample Reaction TypeReference
PhosphinesTunable steric and electronic properties.Can enhance rates of oxidative addition and reductive elimination.Kumada, Suzuki-Miyaura, and Negishi cross-coupling. nih.govnih.govresearchgate.net
N-Heterocyclic Carbenes (NHCs)Strong σ-donors, often sterically bulky.Can promote regioselectivity and stabilize catalytic intermediates.Reductive couplings. illinois.edu
Bidentate Nitrogen Ligands (e.g., bipyridine, phenanthroline)Chelating, can stabilize various oxidation states of nickel.Effective in reductive cross-electrophile coupling reactions.sp²-sp³ reductive coupling. rsc.org
Pincer LigandsTridentate, provide a rigid coordination environment.Offer high stability and control over the catalytic center.Kumada, Negishi, Suzuki, and Sonogashira reactions. researchgate.netmdpi.com

Applications in Advanced Materials Science

Precursor for Nickel Oxides

The synthesis of nickel oxide (NiO), a material with significant applications in catalysis, battery electrodes, and sensors, typically involves the thermal decomposition of nickel(II) precursors. Common starting materials include nickel hydroxide (B78521) (Ni(OH)₂), nickel nitrate (B79036) (Ni(NO₃)₂), and nickel carbonate (NiCO₃), which upon heating, yield nickel oxide powders.

While various nickel salts are employed, the use of anhydrous nickel iodide as a precursor for nickel oxide is not widely documented in scientific literature. Research into the thermal decomposition of nickel iodide has shown that under controlled conditions, it decomposes to metallic nickel rather than nickel oxide. A study on the kinetics of the thermal decomposition of NiI₂ between 775K and 869K indicated that the process yields nickel metal and iodine gas. The reaction is a key step in the thermochemical hydrogen production process involving a Nickel-Iodine-Sulfur system.

The primary methods for synthesizing nickel oxide nanoparticles are presented in the table below, highlighting the common precursors and conditions.

Synthesis MethodPrecursor UsedTypical Temperature (°C)Resulting Material
PyrolysisNickel(II) hydroxide, nitrate, or carbonate>350Light green NiO powder
Heating in OxygenNickel powder>400Grey to black non-stoichiometric NiO
SolvothermalNickel nitrate, Nickel chloride150-200NiO nanoparticles
Chemical PrecipitationNickel nitrate, Nickel chlorideFollowed by calcinationNiO nanoparticles

These established methods demonstrate that oxides, hydroxides, and carbonates are the preferred precursors for producing nickel oxide.

Synthesis of Nickel Nanomaterials with Controlled Morphologies

Anhydrous nickel iodide can serve as a precursor in the synthesis of nickel nanomaterials. The morphology and size of these nanomaterials are critical for their application in fields like catalysis, magnetic storage, and electronics. Control over these features is typically achieved by carefully managing the reaction conditions during synthesis. Methods such as solvothermal synthesis and chemical reduction are commonly employed.

In a typical solvothermal synthesis , a nickel salt is dissolved in a solvent and heated in a sealed vessel (autoclave). researchgate.netnih.govijcrt.org The temperature, pressure, precursor concentration, solvent type, and presence of capping agents or surfactants all influence the nucleation and growth of the nanoparticles, thereby determining their final size and shape. mdpi.com While nickel chloride and nickel acetate (B1210297) are commonly cited precursors, the principles of solvothermal synthesis are applicable to other nickel salts like nickel iodide.

Chemical reduction is another prevalent method where a nickel salt is reduced to metallic nickel using a reducing agent. researchgate.net Common reducing agents include hydrazine (B178648), sodium borohydride, and polyols. The reaction parameters, including the choice of reducing agent, temperature, and the use of a capping agent like polyvinylpyrrolidone (B124986) (PVP) to prevent agglomeration, are crucial for controlling the morphology of the resulting nickel nanoparticles. researchgate.netijera.comresearchgate.net

The table below summarizes how different synthesis parameters can influence the morphology of nickel nanoparticles.

Synthesis ParameterEffect on Nanoparticle Morphology
Temperature Affects reaction kinetics, influencing particle size and crystallinity.
Precursor Concentration Can impact the size of the nanoparticles, with higher concentrations often leading to larger particles.
pH of Solution Influences the reduction potential and can affect the final particle shape.
Capping Agents/Surfactants Adsorb to the surface of growing nanoparticles, preventing agglomeration and directing the growth to specific shapes (e.g., spheres, rods, wires).
Reducing Agent The strength and type of reducing agent affect the nucleation and growth rates, thereby influencing size and morphology.

Through the precise control of these parameters, nickel iodide can potentially be used to synthesize nickel nanomaterials with desired morphologies for various technological applications.

Formation of Intermetallic Compounds

Intermetallic compounds, such as nickel aluminides (e.g., NiAl and Ni₃Al), are valued for their high strength, low density, and excellent corrosion and oxidation resistance at elevated temperatures. mdpi.comwikipedia.org The synthesis of these materials can be achieved through several methods, including powder metallurgy, casting, and aluminothermic reduction.

Research into the formation of nickel aluminides has primarily focused on processes that start with elemental nickel powder or nickel oxide. For instance, the aluminothermic method involves the reduction of nickel oxide with aluminum powder, a highly exothermic reaction that yields nickel aluminide. mdpi.com Another common technique is pack-aluminization, where a nickel part or foam is heated in a powder mixture containing aluminum, which then diffuses into the nickel to form aluminide layers. northwestern.edu

The direct use of anhydrous nickel iodide for the synthesis of intermetallic compounds is not a widely reported method. The conventional routes rely on the direct reaction between the constituent metals or the reduction of a metal oxide. A chemical approach using nickel iodide would require a reaction where the iodine is removed, and the nickel reacts with another metal to form the intermetallic phase. Such a process is not described in the available scientific literature for the synthesis of common intermetallic compounds like nickel aluminides.

Incorporation into Semiconducting Metal-Containing Polymers

Information regarding the direct incorporation of anhydrous nickel iodide into the backbone of semiconducting metal-containing polymers is not extensively available in current research literature. While nickel complexes are widely used as catalysts in the polymerization of various conducting polymers, the specific role of anhydrous NiI₂ as a structural component within such polymers is not well-documented.

Perovskite Materials Research

The environmental and toxicity concerns associated with lead in hybrid organic-inorganic perovskites have driven research into finding viable, less toxic replacement ions. Nickel iodide has been investigated as a potential precursor for substituting lead in perovskite structures.

Isovalent Substitution in Lead Iodide Perovskites

Researchers have explored the isovalent substitution of lead (Pb²⁺) with nickel (Ni²⁺) ions in methylammonium (B1206745) lead triiodide (MAPbI₃) perovskites by preparing thin films from solutions containing methylammonium iodide (MAI), lead iodide (PbI₂), and varying ratios of nickel iodide (NiI₂). Studies have shown that it is possible to incorporate up to 30% of Ni²⁺ into the MAPbI₃ thin films while successfully retaining the essential three-dimensional (3D) perovskite crystal structure. researchgate.net

When Ni²⁺ concentrations exceed this 30% threshold, the material begins to form new low-dimensional perovskite phases, and unconverted NiI₂ precursor is observed in X-ray diffraction analyses. researchgate.net Despite NiI₂ and PbI₂ being isostructural and the metal ions having the same +2 oxidation state, the resulting bulk material does not behave as a uniform solid solution. wikipedia.orgyoutube.com This suggests that the Ni²⁺ ions may not mix uniformly or substitute into the intended B-site of the ABX₃ perovskite structure as anticipated. researchgate.net

Optical and Structural Properties of Substituted Perovskites

The incorporation of nickel iodide significantly alters the optical and structural properties of the perovskite material. The three-dimensional perovskite structure is maintained with NiI₂ incorporation up to 30%. researchgate.net However, researchers have noted that there is no clear correlation between the unit cell parameters and the concentration of Ni²⁺, further supporting the hypothesis of non-uniform mixing. researchgate.net

From an optical standpoint, the bandgap of the nickel-substituted perovskite films ranges from 1.3 to 1.6 eV. researchgate.net This range is considered optimal for solar cell applications. Interestingly, the optical bandgap does not appear to be dependent on the specific concentration of Ni²⁺ within the 0-30% range. researchgate.net A significant consequence of Ni²⁺ addition is the thorough quenching of the photoluminescent emission of the MAPbI₃. This suggests that the nickel ions may act as recombination centers for excited charge carriers, which could be detrimental to the efficiency of photovoltaic devices. wikipedia.orgyoutube.com Furthermore, the resulting materials have shown considerable instability when exposed to water. wikipedia.orgyoutube.com

Ni²⁺ Concentration (%)Perovskite StructureObserved Optical Bandgap (eV)Key Observations
0 - 30%3D Perovskite structure retained1.3 - 1.6Emission is quenched; Bandgap appears independent of Ni²⁺ concentration. researchgate.net
> 30%Formation of new low-dimensional phases-Presence of unconverted NiI₂ precursor. researchgate.net

These findings suggest that while nickel is a potential candidate for replacing lead, challenges related to material stability, uniform incorporation, and charge recombination must be addressed for practical applications in thin-film perovskite photovoltaic devices. youtube.com

Electro-catalytic Activity in Redox Reactions (e.g., Iodide/Triiodide Electrolytes in DSSCs)

In Dye-Sensitized Solar Cells (DSSCs), the electrolyte plays a crucial role in regenerating the oxidized dye and transporting charge between the photoanode and the counter electrode. The iodide/triiodide (I⁻/I₃⁻) redox couple is a key component in these electrolytes due to its suitable redox potential, good solubility, and rapid dye regeneration. rsc.orgnih.gov The efficiency of a DSSC heavily relies on the catalytic activity of the counter electrode to reduce triiodide (I₃⁻) back to iodide (I⁻).

While platinum has been the benchmark catalyst, its high cost has prompted research into alternative materials. Various nickel-based compounds, such as nickel sulfides and selenides, have demonstrated excellent electro-catalytic activity for the reduction of I₃⁻. researchgate.netnih.gov Nickel iodide anhydrous can serve as a catalyst or a precursor in creating these catalytically active nickel species. wikipedia.org The presence of nickel ions can enhance the electro-catalytic ability for the reduction of triiodide ions at the counter electrode. researchgate.net The catalytic process involves the transfer of electrons from the external circuit to the counter electrode, where the nickel-based catalyst facilitates the reduction of I₃⁻, completing the circuit and allowing the solar cell to operate continuously. researchgate.net

Theoretical and Computational Studies of Nickel Ii Iodide Anhydrous

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

While nickel(II) iodide is known to serve as a catalyst in industrial processes such as carbonylation reactions, detailed theoretical studies using Density Functional Theory (DFT) to elucidate the specific reaction mechanisms and pathways involving anhydrous NiI₂ are not extensively detailed in the available literature. wikipedia.orgfishersci.com General DFT studies on nickel-catalyzed processes exist, but specific computational investigations mapping the transition states and intermediates for reactions directly catalyzed by anhydrous nickel(II) iodide are not prominently reported.

Computational Modeling of Electronic Structures

The electronic structure of anhydrous nickel(II) iodide has been a subject of significant theoretical investigation, primarily using ab initio calculations based on Density Functional Theory. These studies have provided deep insights into the material's magnetic and electronic properties, especially in its two-dimensional (monolayer) form.

First-principles calculations have been performed to investigate the structural, electronic, and magnetic properties of NiI₂ monolayers. These calculations often utilize the projector-augmented wave (PAW) method. The exchange-correlation potential is typically evaluated within the generalized gradient approximation (GGA), using functionals such as the Perdew-Burke-Erzenhof (PBE) functional. For NiI₂, a specific energy cutoff of 500 eV for the expansion of electronic wave functions has been used in such studies.

Key findings from these computational models include:

Magnetic Ground State: DFT calculations have been used to predict the magnetic ground state of monolayer NiI₂, with some studies predicting a ferromagnetic (FM) state and others an antiferromagnetic (AFM) state.

Density of States (DOS): Atom-resolved DOS calculations reveal the contribution of nickel's d states and iodine's p states to the electronic structure. These calculations can be performed with and without the inclusion of spin-orbit coupling (SOC), which is crucial for understanding magnetic anisotropies, particularly due to the presence of the heavy iodine ligand.

Lattice Parameters: DFT calculations have successfully reproduced the crystal structure of bulk NiI₂. The fully relaxed lattice parameters for bulk NiI₂ in its spiral magnetic order have been calculated to be a = 3.926 Å, b = 6.790 Å, and c = 19.744 Å, which show good agreement with experimental values.

DFT Calculation Parameters and Results for NiI₂
ParameterValue / MethodReference
Calculation MethodDensity Functional Theory (DFT), Projector-Augmented Wave (PAW) wikipedia.org
Exchange-Correlation FunctionalPerdew-Burke-Erzenhof (PBE) wikipedia.org
Energy Cutoff (Monolayer)500 eV wikipedia.org
Calculated Bulk Lattice Parametersa = 3.926 Å nsf.gov
b = 6.790 Å nsf.gov
c = 19.744 Å nsf.gov
Predicted Monolayer Magnetic StateFerromagnetic (FM) or Antiferromagnetic (AFM) nsf.gov

Simulations of Nickel-Mediated Processes

Computational simulations, such as Molecular Dynamics (MD), are widely used to study dynamic processes. However, specific simulations detailing processes mediated by anhydrous nickel(II) iodide are not prominently featured in the scientific literature. While MD simulations have been performed to study nickel self-diffusion, the behavior of nickel nanowires, and the hydration of Ni²⁺ ions, these studies focus on elemental nickel or its simple ions rather than the catalytic or mediating role of the NiI₂ compound. psu.eduresearchgate.netresearchgate.net

Prediction of Novel Nickel(II) Iodide Derivatives and Their Properties

The in silico design and prediction of novel materials is a rapidly advancing field of computational chemistry. This approach uses theoretical calculations to predict the existence and properties of new compounds before their synthesis. While computational methods have been successfully applied to predict new intermetallic compounds in various nickel-containing alloy systems and to design new ligands for nickel catalysts, the targeted computational prediction of novel derivatives of nickel(II) iodide itself, along with their specific properties, is not a well-documented area of research. nsf.govnih.gov

Thermodynamic Properties and Phase Behavior

Heat and Entropy of Sublimation

The vapor pressure of solid anhydrous nickel iodide (NiI₂) has been investigated to determine its thermodynamic properties upon sublimation. Studies measuring the torsional recoil of a suspended effusion cell (p) and mass effusion (π) have yielded equations that describe the relationship between vapor pressure and temperature. These measurements were conducted in the temperature range of 462°C to 505°C. semanticscholar.orgdntb.gov.uaaip.org

The relationship between vapor pressure and temperature can be expressed by the following equations, where R is the gas constant in calories/mole·degree and p and π are in atmospheres: aip.org

From torsional recoil (p): RT ln p = - (35.58 ± 0.36) × 10³ + (32.60 ± 0.52)T

From mass effusion (π): RT ln π = - (37.39 ± 0.24) × 10³ + (34.93 ± 0.34)T

From these equations, the heat (enthalpy) and entropy of sublimation can be derived. The term multiplied by 1/T in the Clausius-Clapeyron equation relates to the enthalpy of sublimation (ΔH°sub), while the constant term relates to the entropy of sublimation (ΔS°sub).

Thermodynamic Data for the Sublimation of NiI₂
Measurement MethodΔH°sub (kcal/mol)ΔS°sub (cal/mol·K)
Torsional Recoil35.58 ± 0.3632.60 ± 0.52
Mass Effusion37.39 ± 0.2434.93 ± 0.34

Additionally, statistical entropies for gaseous NiI₂ have been calculated based on infrared spectroscopy data, providing further insight into its thermodynamic properties. iaea.org

Dissociation Energies of Gaseous Species

An analysis of the dissociation energies for gaseous nickel di-iodide (NiI₂) is complicated by its behavior at high temperatures. Unlike nickel chloride and bromide, a complete analysis for NiI₂ is hindered by the presence of significant but unknown quantities of gaseous nickel monoiodide (NiI) and iodine (I₂) in the vapor phase. aip.org This dissociation causes transport back and forth between the effusion cell and its surroundings, making precise measurements for the NiI₂(g) → Ni(g) + 2I(g) process challenging. aip.org

However, the bond dissociation energy for the neutral heterodiatomic molecule NiI in the gaseous state has been determined. This value refers to the enthalpy change for the reaction NiI(g) → Ni(g) + I(g) at 298 K.

Bond Dissociation Energy for Gaseous NiI
Gaseous SpeciesBond Dissociation Energy (kJ/mol) at 298 K
NiI293 ± 21

Data sourced from reference shef.ac.uk.

Thermodynamic Data Base Critical Review

The thermodynamic properties of nickel and its compounds, including nickel iodide (NiI₂), have been the subject of critical reviews as part of initiatives like the NEA Thermochemical Database (TDB) Project. oecd-nea.org These reviews compile and assess available experimental data to provide a standardized and reliable set of thermodynamic values for key chemical substances. oecd-nea.orgwebelements.com Such critical evaluations are essential for understanding the environmental behavior and industrial applications of these compounds. nist.gov For NiI₂(cr), these reviews consider properties like the entropy of the crystalline solid. oecd-nea.org

Thermal Decomposition Pathways

The thermal decomposition of solid nickel iodide (NiI₂) has been studied via thermogravimetry at temperatures ranging from 775K to 869K (502°C to 596°C). iaea.org The decomposition process is a key reaction step in certain thermochemical hydrogen production cycles. iaea.org

The decomposition reaction is: NiI₂(s) ⇌ Ni(s) + I₂(g)

The apparent activation energy for the decomposition of nickel iodide was determined to be 147 kJ·mol⁻¹. This value is very close to the heat of reaction, 152 kJ·mol⁻¹, which was calculated from the equilibrium dissociation pressure. iaea.org Electron microscopy revealed that the solid product of the decomposition varies with the atmosphere. In a pure helium atmosphere, well-grown cubic nickel crystals are formed. In contrast, decomposition in an iodine-helium mixture results in larger but more disordered nickel crystals. iaea.org

Future Research Directions and Emerging Applications

Exploration of New Catalytic Transformations

The catalytic activity of nickel(II) iodide is a major focus of current research, with significant potential for discovering new chemical transformations. heegermaterials.com While its use as a catalyst in carbonylation reactions and in combination with samarium(II) iodide for organic synthesis is known, researchers are now investigating its role in more complex and efficient catalytic cycles. fishersci.comheegermaterials.comthermofisher.com

A key area of exploration involves leveraging the various oxidation states of nickel, such as Ni(I), Ni(II), and Ni(III), which are readily accessible and can facilitate novel reaction pathways. nih.govnih.gov Mechanistic studies are revealing the potential for NiI₂-derived catalysts to participate in sophisticated cycles like Ni(I)/Ni(III), which are crucial for challenging cross-coupling reactions. nih.govchemrxiv.org These reactions are fundamental in synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds. chemrxiv.org Future work will likely focus on designing ligand-supported nickel iodide systems to control the reactivity and selectivity of these transformations, enabling the synthesis of complex molecules with high precision. escholarship.orgchemrxiv.org

Recent research has demonstrated the effectiveness of nickel-based catalysts in cross-electrophile coupling reactions, which join two different electrophiles—a challenging task in synthetic chemistry. nih.govmdpi.com For instance, a system co-catalyzed by iodide and nickel has been developed for the manganese-mediated coupling of benzotriazinones with alkyl sulfonates. mdpi.comresearchgate.net This highlights a trend towards developing multi-component catalytic systems where nickel iodide can play a crucial role.

Table 1: Areas of Catalytic Exploration for Nickel Iodide

Catalytic Area Reaction Type Potential Advancement
Cross-Coupling Ni(I)/Ni(III) cycles Formation of challenging C-C and C-heteroatom bonds. nih.govchemrxiv.org
Carbonylation CO insertion Development of more efficient and selective processes. fishersci.comheegermaterials.com
Cross-Electrophile Coupling Coupling of two distinct electrophiles Synthesis of complex organic molecules from simple precursors. nih.govmdpi.com

Design of Advanced Nickel(II) Iodide-Based Functional Materials

Beyond catalysis, the solid-state properties of anhydrous nickel(II) iodide are attracting considerable attention. NiI₂ possesses a layered, two-dimensional crystal structure, which makes it a candidate for applications in electronics, materials science, and energy storage. mat-mall.commaterialsproject.org2dmaterialsupermarket.com Research is actively exploring the potential of NiI₂ in several advanced material applications:

Electronics and Optoelectronics : The unique electronic properties of NiI₂ are being investigated for use in next-generation devices such as thin-film transistors. 2dmaterialsupermarket.com

Energy Storage : Its layered structure is advantageous for applications in energy storage devices like batteries and supercapacitors, where it could function as an effective electrode material. 2dmaterialsupermarket.com

Spintronics : Crystalline NiI₂ exhibits novel magnetic properties, including p-wave magnetism at low temperatures, where the spins of nickel atoms arrange in a spiral pattern. wikipedia.org This behavior could be manipulated with a small electrical current, suggesting potential applications in spintronic devices that require significantly less power than conventional electronics. wikipedia.org

Gas Sensing : The surface of this 2D material has potential for use in gas sensing applications. mat-mall.com

A significant challenge in this area is the development of reliable methods for large-scale synthesis and exfoliation of NiI₂ into thin layers to fully harness its 2D properties. mat-mall.com2dmaterialsupermarket.com The relatively strong ionic bonding between nickel and iodine makes exfoliation more difficult compared to materials like graphite. 2dmaterialsupermarket.com Future research will likely focus on overcoming these synthesis and processing hurdles to create novel functional materials. mat-mall.com

Integration with Sustainable Chemistry Principles

The principles of green and sustainable chemistry are increasingly influencing the direction of chemical research, and nickel(II) iodide is poised to play a role in this shift. acs.org As a catalyst based on a more abundant and less expensive metal than precious metals like palladium, nickel catalysis aligns with the goal of developing more economical and sustainable chemical processes. nih.govchemrxiv.org

Future research will focus on integrating NiI₂-based systems with sustainable chemistry principles in several ways:

Use of Greener Solvents : Adapting nickel-catalyzed reactions, such as the Suzuki–Miyaura cross-coupling, to function in environmentally benign solvents is a key research goal. nih.gov

Atom Economy : Designing reactions that maximize the incorporation of starting materials into the final product, thereby minimizing waste, is a core tenet of green chemistry. acs.org

Catalyst Recycling : Investigating methods to immobilize nickel iodide catalysts on solid supports could facilitate their separation and reuse, further enhancing the sustainability of the processes. chemrxiv.org

Furthermore, nickel-based materials are being explored for their role in sustainable energy applications, such as water splitting for hydrogen production, which is a critical area for developing clean energy technologies. chemrxiv.org

Development of In-Situ Spectroscopic Techniques for Mechanistic Elucidation

A deeper understanding of reaction mechanisms is critical for the rational design of more efficient catalysts. acs.org The development and application of in-situ spectroscopic techniques—methods that allow for the observation of a chemical reaction as it happens—are paramount. youtube.comuu.nl For nickel iodide-catalyzed reactions, these techniques can provide invaluable information about transient intermediates, catalyst resting states, and the kinetics of elementary steps. youtube.comfrontiersin.org

Key techniques and future directions include:

X-Ray Absorption Spectroscopy (XAS) : This technique can probe the oxidation state and coordination environment of the nickel center during a catalytic cycle, providing direct evidence for the involvement of species like Ni(I) or Ni(III). frontiersin.org

Infrared (IR) and Raman Spectroscopy : These methods are vital for identifying reaction intermediates and observing the binding of substrates to the catalyst's active site under realistic reaction conditions. youtube.comfrontiersin.org

Electroanalytical Methods : Techniques like cyclic voltammetry are used to measure the rates of key steps, such as the oxidative addition of aryl iodides to low-valent nickel complexes, providing crucial kinetic data. escholarship.org

The primary challenge is to design experimental setups that can operate under the specific temperatures and pressures of a given catalytic reaction while allowing for real-time spectroscopic analysis. youtube.comumich.edu Future research will focus on developing more sophisticated in-situ and operando (observing the catalyst in action) cells and combining multiple spectroscopic techniques to gain a more complete picture of the complex mechanisms involved in nickel iodide catalysis. youtube.comfrontiersin.org This mechanistic insight is essential for moving beyond empirical catalyst development to a more predictive, design-based approach.

Q & A

Q. What are the established methods for synthesizing nickel iodide anhydrous (NiI₂) with high purity, and how can reproducibility be ensured?

NiI₂ is typically synthesized via direct reaction of nickel metal with iodine under anhydrous conditions. To ensure purity, the reaction should be conducted in an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation or hydrolysis . Post-synthesis, purification involves sublimation or recrystallization from anhydrous solvents like acetonitrile. Purity verification requires elemental analysis (e.g., ICP-OES) and X-ray diffraction (XRD) to confirm crystallographic identity . Reproducibility hinges on strict control of reaction stoichiometry, temperature (typically 200–400°C), and moisture exclusion .

Q. Which characterization techniques are critical for confirming the structural and compositional integrity of NiI₂?

Key techniques include:

  • XRD : To validate the orthorhombic crystal structure (similar to PbCl₂) and phase purity .
  • FTIR/Raman spectroscopy : To identify Ni-I vibrational modes (~250–300 cm⁻¹) and rule out hydrate formation .
  • Thermogravimetric Analysis (TGA) : To confirm anhydrous properties by demonstrating no mass loss below 200°C .
  • Elemental Analysis : Quantify nickel (≈18.8 wt%) and iodide (≈81.2 wt%) content .

Q. What safety protocols are essential when handling NiI₂ in laboratory settings?

NiI₂ is a hazardous compound with an occupational exposure limit (OEL) of 0.5 mg/m³ (as Ni) . Required precautions:

  • Engineering Controls : Use fume hoods for powder handling to avoid inhalation .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : Keep in airtight containers under inert gas to prevent degradation .
  • Waste Disposal : Treat as heavy-metal waste, adhering to local regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for NiI₂ (e.g., magnetic susceptibility vs. computational predictions)?

Discrepancies often arise from sample purity or measurement conditions. To address this:

  • Standardize Synthesis : Ensure identical synthetic routes and purity checks (e.g., XRD, TGA) across studies .
  • Cross-Validate Techniques : Compare magnetic susceptibility data with DFT calculations to identify systematic errors .
  • Control Environmental Factors : Conduct measurements under inert atmospheres to avoid surface oxidation .

Q. What role does NiI₂ play in catalytic applications, and how can mechanistic studies be designed to elucidate its activity?

NiI₂ is a precursor in cross-coupling reactions (e.g., C–C bond formation). Mechanistic studies require:

  • In Situ Spectroscopy : Use UV-Vis or EPR to track intermediate species during catalysis .
  • Kinetic Isotope Effects (KIE) : Differentiate between radical and ionic pathways .
  • Computational Modeling : Employ density functional theory (DFT) to map reaction coordinates and identify active sites .

Q. How does the stability of NiI₂ vary under different environmental conditions (e.g., humidity, light exposure)?

NiI₂ is hygroscopic and decomposes in humid air to form hydrates. Stability studies should include:

  • Accelerated Aging Tests : Expose samples to controlled humidity (e.g., 30–80% RH) and monitor via TGA/XRD .
  • Photodegradation Assays : Use UV-Vis spectroscopy to assess light-induced decomposition in solvents like DMF .
  • Surface Analysis : XPS or SEM-EDS to detect surface oxidation products (e.g., NiO) .

Q. What methodologies are recommended for computational modeling of NiI₂’s electronic and magnetic properties?

  • DFT with Hubbard U Correction : Accounts for strong electron correlation in Ni²⁺ ions .
  • Magnetic Circular Dichroism (MCD) : Validates computed spin states experimentally .
  • Crystal Field Theory (CFT) : Predicts d-orbital splitting patterns and ligand field strengths .

Methodological Guidelines

  • Data Reporting : Include raw XRD/TGA datasets in supplementary materials to enhance reproducibility .
  • Contradiction Analysis : Use meta-analysis frameworks to compare literature data, highlighting variables like synthesis temperature or solvent purity .
  • Ethical Compliance : Disclose all hazards and mitigation strategies in publications, aligning with OSHA and GB/T standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.